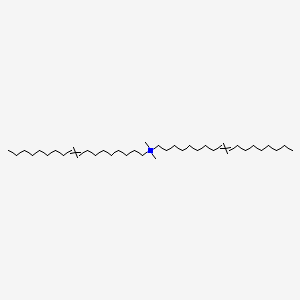
9-Octadecen-1-aminium, N,N-dimethyl-N-(9Z)-9-octadecenyl-, (9Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecen-1-aminium, N,N-dimethyl-N-(9Z)-9-octadecenyl-, (9Z)- typically involves the reaction of oleylamine with dimethyl sulfate or methyl chloride in the presence of a base. The reaction conditions often include a solvent such as ethanol or methanol and are carried out at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
9-Octadecen-1-aminium, N,N-dimethyl-N-(9Z)-9-octadecenyl-, (9Z)- undergoes various chemical reactions, including:
Oxidation: The double bonds in the hydrocarbon chains can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The chloride ion can be substituted with other anions such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halide exchange reactions typically use sodium bromide (NaBr) or sodium iodide (NaI) in an appropriate solvent.
Major Products
Oxidation: Epoxides, diols
Reduction: Saturated amines
Substitution: Bromide or iodide derivatives
Scientific Research Applications
9-Octadecen-1-aminium, N,N-dimethyl-N-(9Z)-9-octadecenyl-, (9Z)- has several scientific research applications:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the preparation of liposomes for drug delivery and gene transfection studies.
Medicine: Investigated for its potential in targeted drug delivery systems and as a component in antimicrobial formulations.
Mechanism of Action
The mechanism of action of 9-Octadecen-1-aminium, N,N-dimethyl-N-(9Z)-9-octadecenyl-, (9Z)- involves its interaction with cell membranes. The positively charged nitrogen atom interacts with the negatively charged components of the cell membrane, facilitating the incorporation of the compound into the lipid bilayer. This interaction can disrupt the membrane integrity, leading to cell lysis or enhanced permeability, which is particularly useful in drug delivery and antimicrobial applications .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N,N-dimethyltetradecan-1-aminium chloride
- N,N-bis(2-hydroxyethyl)-N-methyl-9-octadecen-1-aminium methyl sulfate
- Dodecyltrimethylammonium chloride
- Trimethyl(tetradecyl)ammonium chloride
Uniqueness
9-Octadecen-1-aminium, N,N-dimethyl-N-(9Z)-9-octadecenyl-, (9Z)- is unique due to its specific structure, which includes two long hydrocarbon chains and a quaternary ammonium group. This structure imparts distinct physicochemical properties, such as high hydrophobicity and strong cationic nature, making it particularly effective in applications requiring membrane interaction and disruption .
Properties
CAS No. |
45315-43-3 |
|---|---|
Molecular Formula |
C38H76N+ |
Molecular Weight |
547.0 g/mol |
IUPAC Name |
dimethyl-bis(octadec-9-enyl)azanium |
InChI |
InChI=1S/C38H76N/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22H,5-18,23-38H2,1-4H3/q+1 |
InChI Key |
RGLFGXMUJWSIQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC[N+](C)(C)CCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















